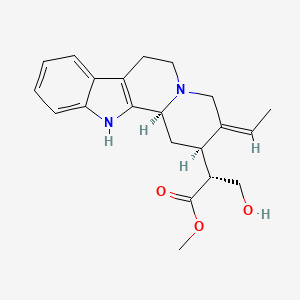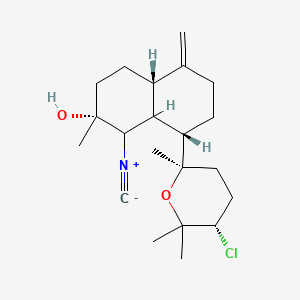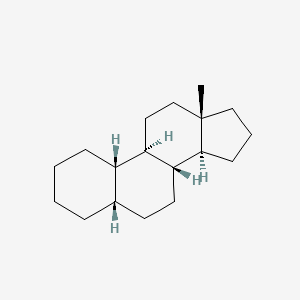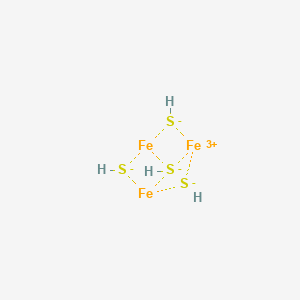![molecular formula C15H18N4O3S B1231348 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Hydrogen Bonding in N-arylpyrazinecarboxamides
Research has explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on the hydrogen bonding patterns. These structures include a range of substituents like methyl, trifluoromethyl, fluoro, chloro, methoxy, and nitro groups, influencing their behavior as hydrogen-bond donors and acceptors. The study of these structures revealed diverse intermolecular forces, including N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, as well as pi...pi stacking interactions. This research provides insights into the zero-, one-, or two-dimensional supramolecular structures of these compounds (Wardell et al., 2008).
Supramolecular Assembly Influenced by Halogen Bonding
A study on N-(3-halophenyl)-2-pyrazinecarboxamide ligands revealed how halogen bonding interactions can significantly impact the supramolecular assemblies of coordination compounds. These findings are crucial for understanding the role of halogen bonding in the crystal engineering field, particularly in the formation of specific supramolecular synthons (Khavasi & Azhdari Tehrani, 2013).
Antimicrobial and Antifungal Properties
Several studies have synthesized derivatives of pyrazinecarboxamide and evaluated their antimicrobial and antifungal properties. These include the synthesis of novel amino pyrazole derivatives and their evaluation for potential medicinal value. The antimicrobial activity of these compounds was observed in various tests, highlighting their potential in developing new antimicrobial agents (Shah et al., 2018).
Role in Eliciting Flavolignan Production
In the field of plant biotechnology, substituted pyrazinecarboxamides have been used as abiotic elicitors to enhance the production of flavonolignans in Silybum marianum cultures. This application is particularly relevant in increasing the yield of bioactive compounds with hepatoprotective and anticancer activities (Tumova et al., 2010).
Propriétés
Nom du produit |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide |
|---|---|
Formule moléculaire |
C15H18N4O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-5-6-12(7-14(10)23(21,22)19(3)4)18-15(20)13-9-16-11(2)8-17-13/h5-9H,1-4H3,(H,18,20) |
Clé InChI |
FFSRUABGJBZTJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(N=C2)C)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)




![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)
